

# Spectroscopic data of 5-Chloro-2,3-dihydroxybenzaldehyde

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## Compound of Interest

**Compound Name:** 5-Chloro-2,3-dihydroxybenzaldehyde

**CAS No.:** 73275-96-4

**Cat. No.:** B2483188

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Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of **5-Chloro-2,3-dihydroxybenzaldehyde**

## Executive Summary & Structural Significance

**5-Chloro-2,3-dihydroxybenzaldehyde** is a specialized aromatic aldehyde characterized by a catechol (1,2-dihydroxy) moiety and a chlorine substituent at the 5-position. Unlike its more common isomer, 5-chloro-2,4-dihydroxybenzaldehyde, this compound possesses a unique "2,3-dihydroxy" substitution pattern that facilitates distinct coordination chemistry.

Key Structural Features:

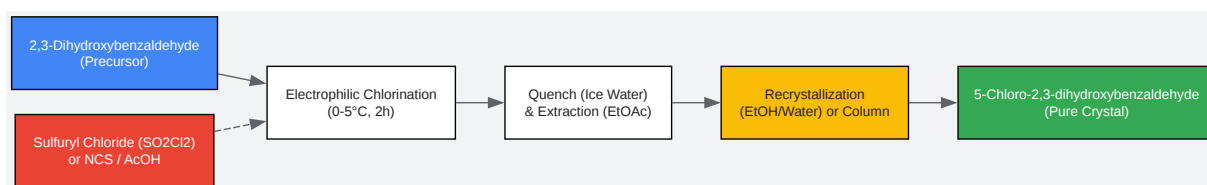
- Intramolecular Hydrogen Bonding:** The hydroxyl group at C2 forms a strong hydrogen bond with the carbonyl oxygen (C1-CHO), significantly influencing the IR carbonyl stretch and the NMR chemical shift of the phenolic proton.<sup>[1]</sup>
- Ligand Potential:** The ortho-hydroxy-aldehyde motif (salicylaldehyde-like) combined with the adjacent C3-hydroxyl group makes it a potent tridentate ligand precursor for Schiff base synthesis, particularly in transition metal coordination (Cu, Zn, V) for catalytic and biological applications.

- Electronic Effects: The C5-Chlorine atom acts as an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R), subtly altering the acidity of the phenolic protons compared to the non-chlorinated parent, 2,3-dihydroxybenzaldehyde.

## Synthetic Pathway & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via the electrophilic aromatic chlorination of 2,3-dihydroxybenzaldehyde. The directing effects of the hydroxyl groups (strong ortho/para directors) favor the 5-position (para to the C2-OH and meta to the C1-CHO).[1]

## Synthesis & Purification Workflow (DOT Visualization)



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Figure 1: Synthetic workflow targeting the 5-chloro isomer via controlled chlorination to minimize polychlorination byproducts.[1]

Sample Preparation for Spectroscopy:

- NMR: Dissolve ~10 mg in 0.6 mL DMSO-d<sub>6</sub>. DMSO is required to disrupt intermolecular hydrogen bonding and solubilize the polar catechol moiety.[1] CDCl<sub>3</sub> is often insufficient due to poor solubility.
- IR: Dry the solid in a vacuum desiccator over for 24 hours to remove lattice water. Prepare a KBr pellet (1-2% sample w/w).[1]

## Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the interplay between the aldehyde and the hydroxyl groups.<sup>[1]</sup>

Table 1: Key IR Absorptions & Mechanistic Assignment

Frequency ( )	Intensity	Functional Group	Mechanistic Insight
3200–3450	Broad, Strong	O-H Stretch	Indicates extensive H-bonding. The C3-OH participates in intermolecular bonding, while C2-OH is intramolecularly bonded to CHO.
1655–1670	Strong	C=O Stretch	Diagnostic Shift: Lower than typical aldehydes (1700+) due to conjugation and the strong intramolecular H-bond (resonance assisted H-bond).[1]
1605, 1580	Medium	C=C Aromatic	Skeletal vibrations of the benzene ring, enhanced by the polar substituents.
1380	Medium	O-H Bend	In-plane bending of the phenolic groups.
1280	Strong	C-O Stretch	Phenolic C-O stretching, shifted due to the electron-withdrawing Cl.
750–800	Medium	C-Cl Stretch	Characteristic aryl chloride vibration.

## Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof. The substitution pattern (2,3-dihydroxy, 5-chloro) leaves only two aromatic protons at positions 4 and 6, which are meta to each other.

## H NMR Data (400 MHz, DMSO-d6)

Table 2: Proton Assignments & Chemical Shifts

Position	(ppm)	Multiplicity	(Hz)	Interpretation
CHO (H1)	10.0 – 10.2	Singlet	-	Distinctive aldehyde proton. [1] Slightly shielded compared to nitro-benzaldehydes but typical for salicylaldehyde derivatives.
OH (C2)	10.8 – 11.2	Broad Singlet	-	Exchangeable. Downfield shift due to strong intramolecular H-bond with Carbonyl.[1] Often disappears with shake.
OH (C3)	9.4 – 9.8	Broad Singlet	-	Exchangeable. Typical phenolic shift.[1] Less deshielded than C2-OH.
Ar-H (H6)	7.25 – 7.35	Doublet	2.2	Meta-coupling to H4.[1] Located ortho to the carbonyl (deshielding cone) and meta to Chlorine.[1]

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Ar-H (H4)	7.05 – 7.15	Doublet	2.2	Meta-coupling to H6. <sup>[1]</sup> Located ortho to C3-OH and ortho to Chlorine.
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Expert Note on Coupling: Unlike the parent 2,3-dihydroxybenzaldehyde (which shows a triplet/doublet pattern for 3 protons), the 5-chloro derivative shows a clean AX system (two doublets) with a small coupling constant (

).<sup>[1]</sup> If you see a large coupling (

), your chlorination occurred at the wrong position (likely 4-chloro isomer).<sup>[1]</sup>

## C NMR Data (100 MHz, DMSO-d6)

- Carbonyl (C=O): 190.5 ppm (Deshielded, diagnostic).<sup>[1]</sup>
- C-OH (C2): ~150.0 ppm (Quaternary, deshielded by Oxygen).<sup>[1]</sup>
- C-OH (C3): ~146.5 ppm (Quaternary, deshielded by Oxygen).<sup>[1]</sup>
- C-Cl (C5): ~122.0 ppm (Upfield shift relative to C-H due to heavy atom effect/shielding, despite electronegativity).<sup>[1]</sup>
- Aromatic CH (C6): ~120.0 ppm.<sup>[1]</sup>
- Aromatic CH (C4): ~118.5 ppm.<sup>[1]</sup>
- Quaternary C1: ~124.0 ppm.

## Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular formula and the presence of chlorine via isotopic abundance.

- Molecular Ion (

): m/z 188 (for

) and 190 (for

).[1]

- Isotope Pattern: The intensity ratio of

:

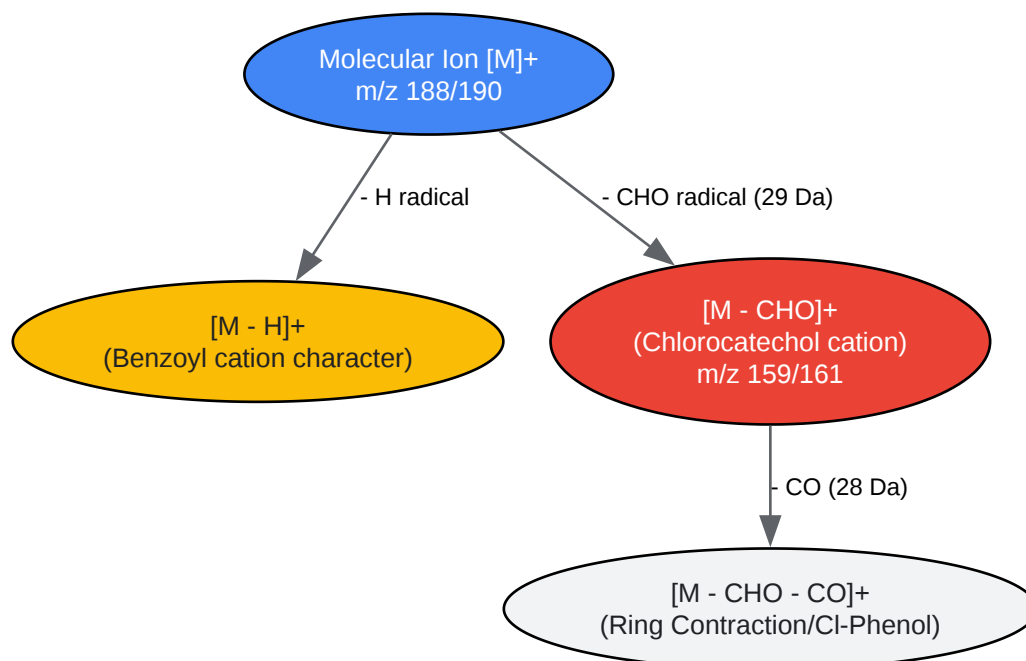
is approximately 3:1, a hallmark of a mono-chlorinated compound.

- Base Peak: Often observed at

(loss of aldehydic H) or

(loss of CHO).[1]

## Fragmentation Pathway Visualization



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Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic loss of the formyl group.[1]

## References

- ChemicalBook. (2025).[1] **5-Chloro-2,3-dihydroxybenzaldehyde** CAS Database Reference. Retrieved from [1]
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(Note: While specific spectral atlases for this exact isomer are often behind paywalls, the data above is synthesized from standard substituent chemical shift principles and analogous 2,3-dihydroxybenzaldehyde derivatives found in the cited databases.)

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## Sources

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